molecular formula C17H19NO2 B7838826 N-benzylphenylalanine methyl ester

N-benzylphenylalanine methyl ester

Cat. No. B7838826
M. Wt: 269.34 g/mol
InChI Key: GVTZTBHOYNXMKJ-INIZCTEOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzylphenylalanine methyl ester is a useful research compound. Its molecular formula is C17H19NO2 and its molecular weight is 269.34 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Peptide Research

N-benzylphenylalanine methyl ester plays a significant role in the synthesis of peptides. It is utilized in unconventional methods of peptide synthesis, such as the Ugi four-component condensation method. This process is useful for generating peptides containing C-terminal α-benzylphenylalanine residues, although it faces limitations due to racemization issues during the conversion of L-amino-acid esters into isocyanides (Maia, Ridge, & Rydon, 1973).

Enzymatic Synthesis Studies

The compound is also central in studies exploring the kinetics of enzymatic peptide synthesis in aqueous/organic biphasic systems. For instance, it's used in the synthesis of N-(benzyloxycarbonyl)-L-phenylalanyl-L-phenylalanine methyl ester via thermolysin-catalyzed reactions. These studies help in understanding the influence of various factors like pH and organic solvents on the rate and yield of peptide synthesis (Nakanishi & Matsuno, 1986; Nakanishi et al., 1988; Nakanishi et al., 1990; Nakanishi et al., 1994; Nakanishi et al., 2000).

Chemical Modification and Drug Development

N-benzylphenylalanine methyl ester derivatives are also studied in the context of developing neurokinin antagonists. These substances have potential applications in therapeutic treatments, as demonstrated in studies where chemical modifications of the compound lead to new forms of tripeptide substance P antagonists. Such research is crucial in the development of new drugs with specific therapeutic effects (Hagiwara et al., 1992).

Genetic Code Evolution

Research on N-benzylphenylalanine methyl ester extends to the field of evolutionary biology, particularly in studies exploring the genesis of coded α-amino acids. These studies use the compound to understand the evolutionary mechanisms that led to the selection of specific amino acids in the genetic code (Ranganathan, Ranganathan, & Bamezai, 1984).

Material Science

In material science, this compound is used in polymerization processes. For example, it's involved in the controlled radical polymerization of acrylamide containing l-phenylalanine moiety via RAFT, a method significant in the synthesis of polymers with specific properties (Mori, Sutoh, & Endo, 2005).

properties

IUPAC Name

methyl (2S)-2-(benzylamino)-3-phenylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2/c1-20-17(19)16(12-14-8-4-2-5-9-14)18-13-15-10-6-3-7-11-15/h2-11,16,18H,12-13H2,1H3/t16-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVTZTBHOYNXMKJ-INIZCTEOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC=CC=C1)NCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CC1=CC=CC=C1)NCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzylphenylalanine methyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.